molecular formula C18H32O12 B1202512 Sucrose monocaproate CAS No. 61358-54-1

Sucrose monocaproate

Cat. No.: B1202512
CAS No.: 61358-54-1
M. Wt: 440.4 g/mol
InChI Key: ZFFCNTZCHDDATQ-UWFDMBNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sucrose monocaproate is a member of the sucrose fatty acid ester (SFAE) family, a class of non-ionic surfactants considered "green" due to their biodegradability, low toxicity, and origin from renewable, agricultural resources . This compound is a monosubstituted ester where a caproic (hexanoic) acid chain is regioselectively linked to the sucrose backbone. As a hydrophilic surfactant with a high Hydrophilic-Lipophilic Balance (HLB) value, it is particularly useful in research applications as an oil-in-water emulsifier and foam-stabilizing agent . In the laboratory, this compound is a valuable tool for formulating emulsions and studying their stability, especially in the development of food, cosmetic, and pharmaceutical nano-delivery systems . Its relatively short carbon chain makes it a subject of interest in microbiological research, where sucrose esters have demonstrated satisfactory antifungal and antibacterial activities against various microorganisms, including Candida albicans . Furthermore, sucrose esters show significant promise in biopharmaceutical research for their permeability-enhancing properties, which can be explored to improve transdermal and mucosal drug delivery . This product is strictly labeled For Research Use Only (RUO) . It is intended for use in controlled laboratory settings by qualified personnel for fundamental research, pharmaceutical development, and diagnostic research . It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

61358-54-1

Molecular Formula

C18H32O12

Molecular Weight

440.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hexanoate

InChI

InChI=1S/C18H32O12/c1-2-3-4-5-11(22)30-18(16(27)14(25)12(23)9(6-19)29-18)17(8-21)15(26)13(24)10(7-20)28-17/h9-10,12-16,19-21,23-27H,2-8H2,1H3/t9-,10-,12-,13-,14+,15+,16-,17+,18+/m1/s1

InChI Key

ZFFCNTZCHDDATQ-UWFDMBNGSA-N

SMILES

CCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO

Isomeric SMILES

CCCCCC(=O)O[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO

Canonical SMILES

CCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO

Synonyms

sucrose caproate
sucrose monocaproate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Regioisomeric Differences

Sucrose monocaproate is part of a broader family of monoacylated TAGs, which include monoacetate (C2:0), monopropionate (C3:0), and monobutyrate (C4:0) derivatives. Key distinctions arise from acyl chain length and regioisomer distribution:

Compound Acyl Chain Length Predominant Regioisomer Detection Method Abundance in TAG Class
Sucrose monoacetate C2:0 sn-1(3) and sn-2 isomers np-HPLC–ESI–MS, GLC–MS High
Sucrose monopropionate C3:0 sn-1(3) isomers GLC–MS with quadrupole Moderate
Sucrose monobutyrate C4:0 sn-1(3) isomers (traces of sn-2) ESI–MS Low
This compound C6:0 Exclusively sn-1(3) Phenyl-column GLC Very low

Key Findings :

  • Analytical Challenges: Resolution of monocaproate regioisomers requires specialized phenyl-modified columns (65% methyl) for GLC, whereas shorter-chain TAGs can be analyzed using standard np-HPLC–ESI–MS systems .
  • Abundance: The TAG class of this compound shows markedly lower species diversity and abundance compared to monoacetate or monobutyrates, as evidenced by ESI–MS data (Tables 5.15–5.17 in ).

Functional and Application-Based Comparisons

  • Stability and Solubility: The longer caproyl chain enhances lipophilicity, making this compound less water-soluble than its shorter-chain counterparts. This property is critical in emulsification applications but limits its use in aqueous formulations .
  • Biological Interactions: Short-chain TAGs like monoacetate are more readily metabolized by lipases due to their smaller size, whereas monocaproate’s bulkier structure may slow enzymatic hydrolysis, impacting bioavailability .
  • Industrial Relevance: Monoacetates and monopropionates are widely used as food preservatives, while monocaproate’s niche applications include specialty surfactants and drug delivery systems requiring controlled release .

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